molecular formula C12H14ClN3OS B215526 3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole

3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole

Cat. No. B215526
M. Wt: 283.78 g/mol
InChI Key: CTOZZHAOXXILRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole is not fully understood. However, it is believed to inhibit the activity of certain enzymes by binding to their active sites and interfering with their catalytic activity. It may also disrupt cellular processes by affecting the structure and function of certain proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been investigated for its potential as an anticancer agent, as it may inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole. One area of interest is its potential as an antiviral agent, as it has been shown to inhibit the activity of certain viruses. It may also have applications in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective properties. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic targets.

Synthesis Methods

The synthesis of 3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole can be achieved through a multi-step process. The first step involves the reaction of 5-chloro-2-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with methyl iodide to yield the desired product.

Scientific Research Applications

3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole has been used extensively in scientific research due to its potential applications in biochemistry and pharmacology. It has been studied for its ability to inhibit the activity of certain enzymes, such as aldose reductase and xanthine oxidase, which are involved in various metabolic pathways. It has also been investigated for its potential as an antifungal and antibacterial agent.

properties

Molecular Formula

C12H14ClN3OS

Molecular Weight

283.78 g/mol

IUPAC Name

3-[(5-chloro-2-ethoxyphenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C12H14ClN3OS/c1-3-17-11-5-4-10(13)6-9(11)7-18-12-14-8(2)15-16-12/h4-6H,3,7H2,1-2H3,(H,14,15,16)

InChI Key

CTOZZHAOXXILRB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)CSC2=NNC(=N2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CSC2=NNC(=N2)C

Origin of Product

United States

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